![molecular formula C22H29N3O5S B4066980 N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4066980.png)

N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide

Übersicht

Beschreibung

The compound is part of a broader class of chemicals known for their potential in various applications due to their unique molecular structures and properties. Its synthesis and analysis are crucial for understanding its functionality and potential applications beyond pharmacological uses.

Synthesis Analysis

The synthesis process of related benzamide compounds involves multiple steps, including the use of carbamoylsilanes and N-sulfonylimines under catalyst-free conditions to afford α-(N-sulfonyl)amino amides with high yields (Liu, Guo, & Chen, 2015). This method demonstrates the efficiency and versatility of synthesis techniques for creating complex molecules with specific functional groups.

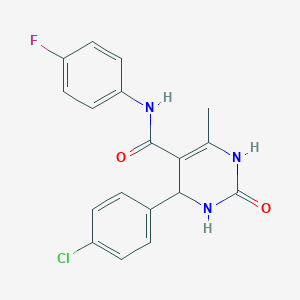

Molecular Structure Analysis

The molecular structure of closely related compounds has been extensively studied, revealing intricate details about their conformation and stability. For example, a novel benzamide molecule's structure was determined using X-ray diffraction and density functional theory (DFT) calculations, offering insights into its geometric parameters and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, contributing to their diverse applications. For instance, N-(arylsulfonyloxy)phthalimides exhibit behavior conducive to Lossen and Beckmann rearrangements, leading to the formation of N,N'-diaryl ureas and a mix of diarylsulfones and benzoxazin-1-ones, showcasing the compound's reactivity and potential for creating novel derivatives (Fahmy et al., 1977).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research in the field of medicinal chemistry has led to the synthesis of various N-substituted benzene sulfonamides, demonstrating significant biological activities. For instance, a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide were synthesized and showed prominent activity against acetylcholinesterase enzyme, highlighting their potential in addressing conditions associated with enzyme dysfunction (Fatima et al., 2013).

Neuroleptic Activity

In the quest for novel neuroleptics, benzamides of N,N-disubstituted ethylenediamines, including cyclic alkane-1,2-diamines, were synthesized and evaluated for their effects on apomorphine-induced stereotypy in rats. This research underscores the structure-activity relationship inherent in benzamide derivatives, with compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide showing promise as potent drugs with reduced side effects for the treatment of psychosis (Iwanami et al., 1981).

Serotonin 4 Receptor Agonists

The design and synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been directed towards identifying potent serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their ability to contract the isolated guinea-pig ascending colon, demonstrating their potential in enhancing gastrointestinal motility. Modifications to the molecular structure have aimed at improving oral bioavailability, with some derivatives achieving better profiles than others (Sonda et al., 2003).

Asymmetric Synthesis

The versatility of N-tert-Butanesulfinyl aldimines and ketimines in the asymmetric synthesis of amines highlights another significant application of sulfonyl and sulfonamide groups in scientific research. These intermediates facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the utility of these compounds in complex organic synthesis processes (Ellman et al., 2002).

Eigenschaften

IUPAC Name |

N-butan-2-yl-2-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-6-15(2)23-22(27)19-9-7-8-10-20(19)24-21(26)16(3)25(31(5,28)29)17-11-13-18(30-4)14-12-17/h7-16H,6H2,1-5H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNCVKXSKPJQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4066913.png)

![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4066926.png)

![6-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4066929.png)

![3-[1-butyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4066943.png)

![N-cyclopropyl-3-(1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4066956.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(4-{2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4066962.png)

![4-[methyl(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4066967.png)

![6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4066969.png)

![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4066974.png)

![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4066987.png)

![N-{1-[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4066999.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4067002.png)

![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4067015.png)